Technical Guide: Chemical Structure, Physical Properties, and Applications of [4-(3,5-Dichlorophenoxy)phenyl]methanamine Hydrochloride
Technical Guide: Chemical Structure, Physical Properties, and Applications of [4-(3,5-Dichlorophenoxy)phenyl]methanamine Hydrochloride
Executive Summary
In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, structurally pre-organized building blocks. [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride (CAS: 1803582-98-0) is a highly specialized diaryl ether intermediate[1]. It combines the lipophilic, metabolically stable 3,5-dichlorophenoxy moiety with a reactive benzylamine functional group. This unique structural architecture makes it an invaluable precursor for synthesizing secondary amines, amides, and ureas, which are frequently embedded in kinase inhibitors, HIV-1 reverse transcriptase inhibitors, and combinatorial screening libraries[2][3][4].
This whitepaper provides an in-depth analysis of its chemical structure, physical properties, and synthetic utility, alongside field-proven protocols for its handling and derivatization.
Chemical Identity and Structural Analysis
The utility of[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride stems from its dual-domain architecture.
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The 3,5-Dichlorophenoxy Domain: The meta-substituted chlorine atoms serve two critical functions. First, they provide significant steric bulk and electron-withdrawing capabilities, which enhance the metabolic stability of the phenyl ring against cytochrome P450-mediated oxidation. Second, halogens at these positions frequently participate in halogen bonding and hydrophobic interactions within the deep sub-pockets of target proteins[5].
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The Benzylamine Domain: The primary amine acts as a potent nucleophile for downstream coupling. By supplying this compound as a hydrochloride salt, the primary amine is protected from atmospheric carbon dioxide (which can form carbamates) and oxidative degradation, significantly extending its shelf life[1].
Table 1: Chemical Identity Parameters
| Parameter | Value | Causality / Significance |
| IUPAC Name | [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride | Defines the exact connectivity of the diaryl ether and amine. |
| CAS Registry Number | 1803582-98-0 | Unique identifier for the HCl salt form[1]. |
| Molecular Formula | C₁₃H₁₁Cl₂NO • HCl (C₁₃H₁₂Cl₃NO) | Indicates the presence of three chlorine atoms in the salt form. |
| Molecular Weight | 304.59 g/mol | Optimal for fragment-based drug design (Rule of 3 compliant). |
| SMILES | c1cc(ccc1c2cc(cc(c2)Cl)Cl)CN.Cl | Useful for computational docking and cheminformatics. |
Physical Properties and Handling
Understanding the physical properties of this compound is essential for optimizing reaction conditions, particularly regarding solvent selection and stoichiometric calculations.
Table 2: Physical and Physicochemical Properties
| Property | Typical Value / Range | Experimental Implication |
| Physical State | Solid (Crystalline powder) | Easy to weigh; requires desiccation to prevent hygroscopic clumping[6]. |
| Melting Point | > 200 °C (Decomposes) | High melting point is characteristic of stable hydrochloride salts. |
| Solubility (Polar Aprotic) | Soluble in DMSO, DMF | Ideal for SN2 or amide coupling reactions. |
| Solubility (Protic) | Soluble in Methanol, Water | Allows for biphasic extractions or reverse-phase LC-MS analysis. |
| pKa (Conjugate Acid) | ~ 9.0 - 9.5 | Requires >1 equivalent of a non-nucleophilic base (e.g., DIPEA) to liberate the free amine during coupling. |
Synthetic Methodology: De Novo Preparation
While commercially available, understanding the de novo synthesis of this building block is critical for researchers needing to incorporate isotopic labels (e.g., ¹³C or ²H) or synthesize structural analogs. The process relies on a self-validating Nucleophilic Aromatic Substitution (SNAr) followed by chemoselective reduction.
Experimental Protocol: Synthesis of the Hydrochloride Salt
Rationale: We utilize 4-fluorobenzonitrile rather than a benzaldehyde derivative to prevent unwanted side reactions during the SNAr step. Borane-THF is selected for the reduction step to avoid cleaving the diaryl ether bond, which can occur with harsh catalytic hydrogenation (e.g., Pd/C with H₂).
Step 1: Nucleophilic Aromatic Substitution (SNAr)
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Setup: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 3,5-dichlorophenol (1.0 eq) and 4-fluorobenzonitrile (1.05 eq) in anhydrous DMF (0.2 M).
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Activation: Add anhydrous K₂CO₃ (2.0 eq) to deprotonate the phenol, increasing its nucleophilicity.
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Reaction: Heat the mixture to 90 °C for 12 hours.
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In-Process Control: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the phenol spot and the emergence of a new, UV-active spot indicates the formation of 4-(3,5-dichlorophenoxy)benzonitrile.
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Workup: Quench with ice water, extract with EtOAc (3x), wash the organic layer with 1M NaOH (to remove unreacted phenol) and brine, dry over Na₂SO₄, and concentrate.
Step 2: Chemoselective Nitrile Reduction & Salt Formation
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Reduction: Dissolve the intermediate benzonitrile in anhydrous THF (0.1 M) at 0 °C. Dropwise, add Borane-THF complex (BH₃·THF, 3.0 eq). Reflux for 4 hours.
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Quench: Cool to 0 °C and carefully quench with MeOH to destroy excess borane.
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Free Base Isolation: Concentrate, partition between 1M NaOH and DCM. Extract the aqueous layer with DCM. Dry and concentrate the organic layers to yield the free base.
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Salt Formation: Dissolve the free base in anhydrous diethyl ether. Slowly bubble dry HCl gas (or add 4M HCl in dioxane) until precipitation ceases.
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Filtration: Filter the white crystalline solid, wash with cold ether, and dry under high vacuum to yield[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride.
Caption: Step-by-step synthetic workflow for [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride.
Applications in Medicinal Chemistry & Drug Discovery
The structural topology of[4-(3,5-Dichlorophenoxy)phenyl]methanamine makes it a highly privileged scaffold in several therapeutic areas.
Angiogenesis and Kinase Inhibitors
Diaryl ethers are classic bioisosteres for various hinge-binding motifs in kinase targets. Compounds structurally related to this benzylamine have been heavily patented for their efficacy in preventing abnormal angiogenesis, a critical pathway in solid tumor proliferation and rheumatoid arthritis[3]. The primary amine is typically coupled with substituted isocyanates or carboxylic acids to form urea or amide-based multi-kinase inhibitors (e.g., targeting VEGFR or Raf kinases).
HIV-1 Reverse Transcriptase Inhibitors
Research has demonstrated that heteroatom-linked diaryl systems are potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[2]. The flexibility of the ether linkage allows the 3,5-dichlorophenyl ring to adopt a "butterfly" conformation, which is essential for binding within the allosteric pocket of the HIV-1 reverse transcriptase enzyme. The benzylamine moiety serves as an attachment point for further functionalization with pyrimidine or pyridine rings via palladium-catalyzed C-N cross-coupling[2].
Combinatorial Secondary Amine Libraries
In high-throughput drug discovery, primary amines are the most reliable inputs for reductive amination and amide coupling arrays. This compound is frequently utilized in scavenger-assisted combinatorial processes to generate massive libraries of secondary amines, which are then screened against various targets, including G-protein coupled receptors (GPCRs) and ion channels[4].
Caption: Pharmacophore mapping of the compound and its integration into major therapeutic target classes.
References
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ChemBuyersGuide. "BLD Pharmatech Co., Limited Catalog - CAS:1803582-98-0." ChemBuyersGuide.com. Available at:[Link]
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BRENDA Enzyme Database. "Information on EC 3.2.1.45 - glucosylceramidase and related halogenated phenoxy inhibitors." BRENDA. Available at:[Link]
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Changunda, C. R. K. et al. "Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium-catalysed C-N cross-coupling and nucleophilic aromatic substitution reactions." ARKIVOC, 2020(3):152-170. Available at:[Link]
- Eisai Co., Ltd. "NITROGENOUS AROMATIC RING COMPOUNDS." European Patent Office - EP 1415987 A1.
- European Patent Office. "Scavenger assisted combinatorial process for preparing libaries of secondary amine compounds." EP 08184.
Sources
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